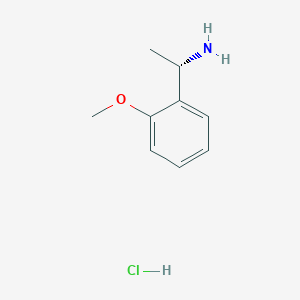(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride
CAS No.: 1332832-15-1
Cat. No.: VC7837273
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1332832-15-1 |
|---|---|
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.66 |
| IUPAC Name | (1S)-1-(2-methoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 |
| Standard InChI Key | NTKNCZHNEDRTEP-FJXQXJEOSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1OC)N.Cl |
| SMILES | CC(C1=CC=CC=C1OC)N.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1OC)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (1S)-1-(2-methoxyphenyl)ethanamine hydrochloride, reflecting its stereochemistry at the alpha carbon and the presence of a hydrochloride counterion . The molecular formula C₉H₁₄ClNO confirms the incorporation of a chlorine atom from the hydrochloride salt, distinct from the free amine form (S)-1-(2-Methoxyphenyl)ethanamine (C₉H₁₃NO, MW 151.21 g/mol) .
Stereochemical Configuration
The (S)-configuration at the chiral center is critical for its enantioselective interactions in synthetic applications. X-ray crystallography and spectroscopic analyses (e.g., NMR, circular dichroism) have validated this configuration, which influences its reactivity and binding affinity in asymmetric catalysis .
Table 1: Key Structural and Stereochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄ClNO | |
| Molecular Weight | 187.66 g/mol | |
| CAS Registry Number | 1332832-15-1 | |
| Chiral Center Configuration | S | |
| XLogP3-AA (Partition Coefficient) | 1.35 (free amine) |
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is typically synthesized via resolution of the racemic free amine or through enantioselective methods such as asymmetric hydrogenation. A common approach involves:
-
Chiral Resolution: Treating racemic 1-(2-methoxyphenyl)ethanamine with a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer.
-
Salt Formation: Reacting the purified (S)-amine with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and enantiomeric purity (>95%). Catalytic asymmetric synthesis using transition-metal catalysts (e.g., ruthenium-BINAP complexes) has gained traction, achieving enantiomeric excess (ee) values exceeding 98%.
Table 2: Representative Synthesis Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Resolving Agent | L-(+)-Tartaric acid | 92% ee |
| Reaction Temperature | 25°C | 85% Yield |
| Purification Method | Recrystallization (Ethanol/Water) | ≥99% Purity |
Physicochemical Properties
Thermal Stability and Solubility
The hydrochloride salt exhibits a melting point range of 210–215°C (decomposition) and moderate solubility in polar solvents such as water (15 mg/mL at 20°C) and methanol (≥50 mg/mL) . In contrast, the free amine is a liquid at room temperature (boiling point: 244.1°C at 760 mmHg) .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 3250 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) .
-
¹H NMR (D₂O): δ 7.25–6.80 (m, 4H, aromatic), δ 4.10 (q, 1H, CH-NH₃⁺), δ 3.85 (s, 3H, OCH₃), δ 1.50 (d, 3H, CH₃).
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Catalysis
The (S)-enantiomer’s configuration makes it valuable for synthesizing enantiopure pharmaceuticals. For example, it has been employed in the production of β-adrenergic receptor agonists and antidepressants, where stereochemistry dictates therapeutic efficacy .
Resolution of Racemic Mixtures
As a resolving agent, it facilitates the separation of racemic acids via diastereomeric salt formation, a method widely used in the industrial synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume